2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride
Description
2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride is a tetrahydropyrimidine derivative characterized by a sulfur-containing benzylthio substituent at position 2 and a partially saturated pyrimidine ring. Its synthesis typically involves reactions between aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride under optimized conditions, yielding derivatives with electron-withdrawing or electron-donating substituents . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.ClH/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11;/h1-3,5-6H,4,7-9H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPOVRDUHNODMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6497-89-8 | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-2-[(phenylmethyl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6497-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves a multi-step process. One common method includes the reaction of benzylthiol with a suitable pyrimidine precursor under acidic conditions to form the desired product. The reaction is often carried out in a solvent such as methanol or ethanol, and the product is isolated as its hydrochloride salt to enhance stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Reaction Conditions and Yields
Notes :
-
Reactions in DMF with KCO typically complete within 2–6 hours at room temperature.
-
THF with EtN requires longer reaction times (up to 24 hours) .
Functionalization via Alkylation
The benzylthio group undergoes further alkylation to introduce additional functionalities. For example:
Reaction with 2-(Chloromethyl)-1H-benzimidazole :
This reaction yields hybrid structures with enhanced antibacterial activity .
Comparative Reactivity and Byproduct Analysis
-
Selectivity : Reactions with iodinated benzyl halides (e.g., 4-iodomethyl derivatives) show higher yields (87%) compared to brominated analogs (80%) due to better leaving-group ability .
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Byproducts : Trace amounts of N-alkylated byproducts may form under acidic conditions but are minimized using polar aprotic solvents like DMF .
Structural and Mechanistic Insights
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that 2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride exhibits significant antibacterial properties. It has shown efficacy against multi-resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. This makes it a promising candidate for developing new antibiotics aimed at combating bacterial infections .
Potential in Drug Development
Due to its structural characteristics, this compound serves as a versatile scaffold in drug design. Modifications to its structure can enhance its pharmacological properties or broaden its spectrum of activity against various pathogens. This adaptability makes it an attractive candidate for further research in drug development .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Synthesis and Evaluation of Derivatives :
- Structure-Activity Relationship (SAR) :
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets. The benzylthio group can interact with enzymes or receptors, modulating their activity. The tetrahydropyrimidine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield and Reactivity :
- Electron-withdrawing groups (e.g., Cl, Br) on aromatic aldehydes in 2-(benzylthio)-6-oxo derivatives enhance reaction yields (70–95%) due to stabilized intermediates .
- Carboxamide derivatives (e.g., 3h in ) exhibit exceptionally high yields (96–98%) and crystallinity, attributed to hydrogen bonding (NH and C=O IR peaks).
Pharmacological Diversity :
- Bronchodilator activity is prominent in 1-(2-phenylethyl)-2-benzyl derivatives , while pyrantel analogues target parasitic infections .
- The benzylthio group in the target compound may confer unique pharmacokinetic properties, such as enhanced membrane permeability due to lipophilicity.
Physicochemical and Functional Comparisons
Table 2: Physical Properties and Functional Group Impact
Notable Findings:
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral carboxamides or chloroethyl derivatives.
- Stability : Crystalline carboxamides (e.g., 3h) exhibit thermal stability (melting points up to 163°C), whereas chloroethyl derivatives may degrade under humid conditions .
Biological Activity
2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing various research findings and case studies that highlight its pharmacological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 6497-89-8
- Molecular Formula : C11H15ClN2S
- Molecular Weight : 242.77 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies using human cancer cell lines have shown promising results. The cytotoxic effects were assessed using MTS assays across different concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.12 ± 0.45 |
| HCC827 (Lung Cancer) | 7.25 ± 0.32 |
| NCI-H358 (Lung Cancer) | 6.78 ± 0.29 |
These findings indicate that this compound may inhibit cell proliferation effectively and could be further explored for cancer therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in microbial growth and cancer cell proliferation. The proposed mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes necessary for cell wall synthesis in bacteria and DNA replication in cancer cells.
- DNA Binding : Preliminary studies suggest that the compound binds to DNA, potentially interfering with replication and transcription processes.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers tested various derivatives of tetrahydropyrimidines for antimicrobial activity. Among them, this compound showed the highest activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : A recent publication in the journal "Compounds" highlighted the effectiveness of this compound against lung cancer cell lines. The study indicated that it could serve as a lead compound for further development in anticancer therapies .
- Cytotoxicity Studies : Additional research focused on the cytotoxic effects of this compound on normal human fibroblast cells compared to cancer cells. It was found that while it effectively reduced viability in tumor cells, it also exhibited some toxicity towards normal cells at higher concentrations .
Q & A
Q. What are the established synthetic routes for 2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of a thiol-containing precursor with a benzyl group. For example, in analogous tetrahydropyrimidine derivatives, hydrazine hydrate in dry pyridine under reflux (25 hours) facilitates the replacement of a sulphanyl group with hydrazine . Key variables include:
- Reagent stoichiometry : Excess hydrazine (28-fold molar excess) ensures complete substitution .
- Solvent choice : Pyridine acts as both solvent and base, critical for deprotonation and reaction progression.
- Purification : Ethanol washing and ethyl acetate crystallization improve purity .
Yield optimization requires monitoring reaction time and temperature, as prolonged heating may degrade sensitive intermediates.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirms benzylthio substitution (δ 3.8–4.2 ppm for SCH2Ph protons) and tetrahydropyrimidine ring conformation (e.g., δ 2.5–3.0 ppm for methylene groups) .
- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C=S vibrations (~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 253.08 for C11H15N2SCl) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry in solid-state analogs .
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during synthesis?
Methodological Answer: Low yields often stem from incomplete ring closure or side reactions. Strategies include:
- Catalytic additives : Use Lewis acids (e.g., ZnCl2) to stabilize transition states in cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 25 hours to <6 hours) and minimizes decomposition .
- Protecting groups : Temporarily shield reactive sites (e.g., benzyl groups) to prevent undesired side reactions .
Contradictory data in cyclization efficiency across studies may arise from solvent polarity variations (e.g., DMF vs. pyridine) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition?
Methodological Answer:
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to measure IC50 values against kinases (e.g., EGFR or CDK2) .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 μM range) .
- Molecular docking : Compare binding affinities of 2-(benzylthio) derivatives with co-crystallized kinase inhibitors (e.g., PDB ID: 1M17) .
Contradictions in activity data may arise from differences in cell permeability or assay conditions (e.g., serum concentration) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or QikProp to assess logP (target <3), solubility (≥50 μM), and CYP450 inhibition risks .
- Free-energy perturbation (FEP) : Simulate modifications (e.g., replacing benzylthio with pyridylthio) to enhance binding entropy .
- Metabolic stability : Predict Phase I/II metabolism sites (e.g., sulfur oxidation) using StarDrop or MetaSite .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar tetrahydropyrimidines?
Methodological Answer:
- Source validation : Cross-check purity data (e.g., HPLC ≥95%) and assay protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Compare activities of 2-(benzylthio) derivatives with 2-methyl or 2-chloro variants to isolate substituent effects .
- Statistical rigor : Apply ANOVA to identify significant differences (p<0.05) across replicates or cell lines .
Q. What strategies mitigate instability of the hydrochloride salt in aqueous solutions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
